3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde natural sources
3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde natural sources
An In-depth Technical Guide to the Discovery, Origin, and Isolation of Chloroatranol (3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde)
Executive Summary
Chloroatranol (3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde) is a chlorinated phenolic aldehyde primarily identified as a degradation product of the lichen depside chloroatranorin .[1][2][3] While often classified as a natural product, its presence in high concentrations is frequently an artifact of industrial processing—specifically the hydrolysis and decarboxylation of depsides during the production of Oak Moss Absolute (Evernia prunastri).
This guide provides a rigorous technical analysis of chloroatranol, detailing its biosynthetic origin, the chemical mechanism of its formation during extraction, and validated protocols for its isolation and quantification. It is designed for researchers in natural product chemistry, toxicology, and fragrance formulation who require precise data on this potent contact allergen.
Natural Sources & Ecological Context
Chloroatranol is not typically a primary metabolite stored in living tissue but rather a "stress metabolite" or degradation artifact derived from the breakdown of depsides.
Primary Biological Source: Lichens
The molecule is ubiquitous in the Parmeliaceae family of lichens, specifically:
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Oak Moss (Evernia prunastri): The primary industrial source.
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Tree Moss (Pseudevernia furfuracea): Contains significant quantities of the precursor chloroatranorin.[2]
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Other Genera: Parmelia, Hypogymnia, and Lethariella.
The "Precursor" Paradigm
In the living lichen thallus, the molecule exists bound within the depside structure of Chloroatranorin .
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In Vivo: Chloroatranorin is stable.
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In Situ Formation: During environmental stress (e.g., heavy rainfall), natural hydrolysis may release free chloroatranol, which acts as an allelopathic agent (inhibiting the growth of competing plants/microbes).
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Ex Vivo Formation: During solvent extraction (ethanol/methanol) and heat treatment, the depside linkage cleaves, releasing chloroatranol.
Biosynthetic & Chemical Origin
The formation of chloroatranol follows a specific chemical trajectory starting from the polyketide synthase (PKS) pathway and ending with a degradative cleavage.
Mechanism of Formation
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Biosynthesis of Chloroatranorin: Two units of beta-orcinol derivatives are coupled via an ester linkage (depside bond). A halogenase enzyme introduces a chlorine atom at the C-3 position of the A-ring.
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Degradation to Chloroatranol:
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Step 1 (Hydrolysis): The ester bond of chloroatranorin is hydrolyzed (often catalyzed by heat or weak acids/bases during extraction).
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Step 2 (Decarboxylation): The resulting acid fragment (5-chloro-3-formyl-2,4-dihydroxy-6-methylbenzoic acid) undergoes decarboxylation to yield Chloroatranol .
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Pathway Visualization
Figure 1: The biosynthetic and degradative pathway leading to Chloroatranol.[1][2] Note that the final steps often occur post-harvest.
Technical Workflow: Isolation & Analysis
Isolating chloroatranol requires separating it from the complex lichen matrix (waxes, depsides, pigments). The following protocol is a self-validating system used in analytical chemistry.
A. Extraction Protocol (Laboratory Scale)
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Objective: Extract phenolics while minimizing additional artifact formation (unless degradation is the goal).
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Solvent Choice: Acetone is preferred for stability; Methanol/Ethanol promotes transesterification.[4]
| Step | Action | Critical Technical Note |
| 1. Preparation | Dry lichen thallus (Evernia prunastri) is ground to a fine powder (mesh 60). | Increases surface area for solvent penetration. |
| 2. Extraction | Macerate 10g powder in 100mL Acetone for 24h at room temp. | Avoid reflux if quantifying native levels. Reflux promotes hydrolysis. |
| 3. Filtration | Filter through Whatman No. 1 paper; wash residue with fresh acetone. | Removes insoluble biomass and structural fibers. |
| 4. Concentration | Evaporate solvent under reduced pressure (Rotavap) at <40°C. | High heat causes decarboxylation of unstable acids. |
| 5. Partitioning | Dissolve residue in MeOH/H2O (8:2); partition against Hexane. | Hexane removes lipids/waxes (usnic acid remains in MeOH). |
B. Chromatographic Isolation (HPLC)
To isolate pure Chloroatranol from the extract:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 5μm, 4.6 x 150mm).
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Mobile Phase:
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Solvent A: Water + 0.1% Formic Acid.
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Solvent B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 0-5 min (10% B), 5-25 min (Linear to 100% B).
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Detection: UV @ 254 nm and 280 nm.
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Validation: Chloroatranol typically elutes before the parent depside Chloroatranorin due to lower molecular weight and higher polarity.
C. Analytical Identification (GC-MS)
For definitive identification and quantification in fragrance matrices:
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Column: HP-5MS (5% Phenyl Methyl Siloxane).
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Temp Program: 60°C (1 min) → 5°C/min → 210°C → 10°C/min → 280°C.
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MS Mode: Electron Impact (EI), 70 eV.
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Key Ions: Look for molecular ion [M]+ at m/z 186/188 (characteristic chlorine isotope pattern 3:1).
Isolation Workflow Diagram
Figure 2: Step-by-step isolation workflow from raw lichen material to pure compound.[5][6]
Chemical Characterization & Properties
Researchers must verify the identity of the isolated compound using the following physicochemical constants.
| Property | Value / Description |
| IUPAC Name | 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde |
| Common Name | Chloroatranol |
| CAS Registry | 57074-21-2 |
| Molecular Formula | C₈H₇ClO₃ |
| Molecular Weight | 186.59 g/mol |
| Appearance | Colorless to pale yellow needles (recrystallized from water/ethanol) |
| Melting Point | 133–137 °C (varies slightly by purity) |
| Solubility | Soluble in Ethanol, Acetone, Ether; Poorly soluble in cold water. |
| UV Maxima (MeOH) | ~215, 275, 310 nm (Phenolic aldehyde characteristic) |
| Mass Spec (EI) | m/z 186 (M+), 188 (M+2), 185 (M-H), 157 (M-CHO) |
Safety & Toxicology (Critical)
Chloroatranol is a potent sensitizer. [3]
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Mechanism: It acts as a hapten, binding to skin proteins (via the aldehyde group forming Schiff bases) to form an immunogenic complex.
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Regulation: Due to the high frequency of allergic contact dermatitis, the International Fragrance Association (IFRA) and EU Cosmetics Regulation have severely restricted its presence.
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Limit: Commercial Oak Moss extracts are now "rectified" (treated) to reduce Chloroatranol and Atranol content to <100 ppm (often <2 ppm in finished products).
References
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NIST Chemistry WebBook. 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde (Chloroatranol) Spectral Data. National Institute of Standards and Technology. Link
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Scientific Committee on Consumer Products (SCCP). (2004). Opinion on Atranol and Chloroatranol present in natural extracts (e.g. oak moss and tree moss extract).[2][3][7] European Commission.[8] Link
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Johansen, J. D., et al. (2006). "Chloroatranol, an extremely potent allergen hidden in perfumes: a dose-response elicitation study." Contact Dermatitis, 55(5), 279-284. Link
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PubChem. Compound Summary: Chloroatranol (CID 6426722). National Center for Biotechnology Information. Link
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Mugabo, P., et al. (2018). "The optimal extraction and stability of atranorin from lichens, in relation to solvent and pH." The Lichenologist, 50(4), 475-486. Link
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